molecular formula C10H16ClNO B2736972 (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride CAS No. 2126144-51-0

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B2736972
CAS No.: 2126144-51-0
M. Wt: 201.69
InChI Key: CHMPFGWJXVRYEI-QRPNPIFTSA-N
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Description

(S)-1-(4-Methoxy-3-methylphenyl)ethanamine hydrochloride is a chiral amine derivative characterized by a stereogenic center at the ethylamine moiety and a substituted aromatic ring. The compound features a 4-methoxy-3-methylphenyl group, where the methoxy (-OCH₃) and methyl (-CH₃) substituents occupy the para and meta positions, respectively. This structural arrangement confers distinct electronic and steric properties, which are critical for its interactions in biological systems. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMPFGWJXVRYEI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonia or an amine donor.

    Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Potential

Research indicates that (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride exhibits several pharmacological activities:

  • Monoamine Reuptake Inhibition : Similar to other phenethylamines, this compound may act as a monoamine reuptake inhibitor, which could have implications for treating mood disorders such as depression and anxiety.
  • Neurotransmitter Modulation : Studies suggest that compounds with similar structures can influence the release and uptake of neurotransmitters like serotonin and dopamine, potentially contributing to their psychoactive effects .

Therapeutic Applications

Potential Uses in Medicine

The compound's structural similarities to known psychoactive substances suggest several therapeutic applications:

  • Antidepressant Effects : Given its potential to modulate neurotransmitter levels, this compound may be explored as an antidepressant agent.
  • Cognitive Enhancer : Some studies indicate that similar compounds may enhance cognitive functions, making this compound a candidate for further research in cognitive enhancement therapies.

Analytical Methods

Detection and Quantification

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to study the compound's mass spectral properties. The unique fragmentation patterns allow for its identification in complex mixtures, which is crucial for both research and potential clinical applications .

Case Studies

Research Insights

A notable study published in Journal of Chromatographic Science examined the mass spectra of regioisomers related to this compound. The findings indicated distinctive fragmentation patterns that could facilitate the identification of this compound in biological samples .

Another investigation highlighted the compound's potential role in modulating neurotransmitter systems, suggesting avenues for developing new therapeutic agents aimed at treating psychiatric disorders .

Mechanism of Action

The mechanism of action of (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce binding to hydrophobic targets.
    • Halogens (e.g., -Cl, -F) introduce electronegativity, influencing hydrogen bonding and enzymatic degradation rates .
  • Stereochemistry : The (S)-configuration is conserved across analogues, suggesting its importance in maintaining chiral recognition in biological systems .

Antifungal and Antimicrobial Activity

Compounds like (S)-1-(4-tert-butylphenyl)-2-fluoro-N-(naphthalen-1-ylmethyl)ethanamine hydrochloride exhibit in vitro antifungal activity, highlighting the role of aromatic substitution in targeting fungal enzymes . The 4-methoxy-3-methyl group in the target compound may similarly interact with cytochrome P450 enzymes or efflux pumps.

Biological Activity

(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride, also known as 4-methoxy-3-methylphenethylamine hydrochloride, is an organic compound with the molecular formula C₁₀H₁₆ClNO. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for understanding its potential effects on mood disorders and neuropsychiatric conditions.
  • Antimicrobial Properties : Preliminary studies suggest that compounds structurally similar to this compound exhibit antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
1-(4-Methoxyphenyl)ethanamineC₉H₁₃ClNOLacks methyl group on the phenyl ring
1-(3-Methylphenyl)ethanamineC₉H₁₃ClNDifferent substitution pattern on the phenyl
4-MethoxyamphetamineC₉H₁₃ClNKnown psychoactive properties

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to these similar compounds. Its combination of methoxy and methyl groups potentially enhances its biological activity while influencing solubility and stability.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Mood Disorders : In animal models, compounds with similar structures have been evaluated for their antidepressant effects. These studies often measure changes in behavior correlated with serotonin levels.
  • Infection Models : Related compounds have been tested against bacterial infections, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests potential therapeutic uses in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-methoxy-3-methylacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) to ensure stereoselectivity. Enantiomeric purity (>99%) is achievable through chiral HPLC (e.g., Chiralpak® AD-H column) or fractional crystallization with resolving agents like tartaric acid derivatives. Contaminants such as the (R)-enantiomer should be monitored via polarimetry or circular dichroism .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the methoxy and methyl groups (δ ~3.8 ppm for OCH3, δ ~2.3 ppm for CH3) and amine hydrochloride formation (broad NH2+ signal at δ ~8.5 ppm).
  • Mass Spectrometry (HRMS) : Verify exact mass (e.g., m/z 215.0945 for C10H15ClNO2+).
  • HPLC : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (N2/Ar) to prevent hygroscopic degradation. Use fume hoods and PPE (gloves, goggles) during handling, as the hydrochloride salt may irritate mucous membranes (Hazard Class: Acute Tox. 3 Oral; Skin Irrit. 2) .

Advanced Research Questions

Q. How do substituents (methoxy, methyl) influence the compound’s physicochemical properties and receptor interactions?

  • Methodological Answer :

  • LogP Calculations : Methoxy groups increase hydrophilicity (clogP ~1.2) compared to non-polar analogs.
  • Stability : The methyl group at the 3-position sterically hinders oxidative metabolism (e.g., CYP450-mediated demethylation), as observed in analogs with similar substituents .
  • Receptor Docking : Molecular dynamics simulations show the methoxy group forms hydrogen bonds with amine receptors (e.g., trace amine-associated receptors), while the methyl group enhances van der Waals interactions .

Q. How can contradictory bioactivity data between enantiomers be resolved in pharmacological studies?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Use chiral separation to isolate (S)- and (R)-forms, then test in vitro (e.g., cAMP assays for GPCR activity).
  • Metabolic Profiling : Compare hepatic microsome stability; the (S)-enantiomer may exhibit slower clearance due to stereospecific enzyme interactions, as seen in analogs like (S)-methamphetamine hydrochloride .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis?

  • Methodological Answer :

  • Crystallization Optimization : Use anti-solvent precipitation (e.g., ethanol/water) with controlled cooling rates (1°C/min).
  • Polymorph Screening : XRPD identifies dominant crystal forms; seeding with pure monoclinic crystals ensures consistency.
  • PAT (Process Analytical Technology) : In-line Raman spectroscopy monitors crystallization in real-time .

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